Product packaging for beta-D-Ribofuranose(Cat. No.:CAS No. 36468-53-8)

beta-D-Ribofuranose

Cat. No.: B1595416
CAS No.: 36468-53-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-TXICZTDVSA-N
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Description

Beta-D-Ribofuranose is the fundamental five-carbon sugar moiety that forms the essential backbone of RNA (ribonucleic acid), playing a critical role in genetic transcription . In biochemical research, this compound is indispensable as a key starting material for the synthesis of nucleoside analogues and various therapeutic agents . Its importance extends to energy metabolism, where its phosphorylated form is a component of crucial coenzymes and factors like ATP and NADH . The rigid structure of the this compound ring itself has been shown to be essential for the coenzymic function of molecules such as adenosylcobalamin, where it is more critical than the functional groups attached to it . In innovative drug delivery research, this compound is valued as a non-toxic, naturally occurring core for constructing codrugs. Its geometry provides multiple functional groups for attaching constituent drugs and enzyme recognition sites, such as a phosphodiester moiety, enabling selective drug release and significantly enhancing water solubility of attached drug compounds . This product is presented as a solid and is intended for use in pharmaceutical research, carbohydrate chemistry, and metabolic studies . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1595416 beta-D-Ribofuranose CAS No. 36468-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189975
Record name beta-D-Ribose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36468-53-8
Record name beta-D-Ribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Structural and Conformational Analysis of β D Ribofuranose

Furanose Ring Puckering Dynamics and Pseudorotational States

The five-membered furanose ring of β-D-ribofuranose is not planar. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is not static; the ring is highly flexible and undergoes a dynamic process known as pseudorotation. This involves a continuous series of conformational changes between various envelope (E) and twist (T) forms. nih.govrsc.org

The specific conformation of the furanose ring can be precisely described by the pseudorotation phase angle (P) and the puckering amplitude (τm). rsc.org The pseudorotational wheel illustrates the full cycle of possible conformations from P = 0° to 360°. nih.gov The conformational space is often divided into North (N), South (S), East (E), and West (W) regions, which correspond to different ranges of the pseudorotation phase angle. rsc.org

In the gas phase, an isolated methyl β-D-ribofuranoside molecule has been shown to adopt a twisted (³T₂) conformation. uva.es However, in different environments, such as in solution or in the solid state, the conformational preferences can shift. For instance, studies on methyl β-D-ribofuranoside in the solid state have identified envelope (E₂) conformations. ox.ac.uk The flexibility of the ribofuranose ring is crucial for its biological functions, particularly in nucleic acids, where it can readily transform between different puckering states like C2'-endo and C3'-endo. researchgate.net

Several factors influence the puckering dynamics, including unfavorable ecliptic interactions between substituents, particularly the 2-OH and 3-OH groups. nih.gov The environment also plays a significant role; for example, the puckering characteristics of the ribofuranose unit are similar in the gas and crystal phases, suggesting that the primary puckering forces originate from the ring's own configuration and substituents rather than crystal packing forces. ox.ac.uk

Conformation TypeDescriptionPseudorotation Phase Angle (P) Range
North (N)C3'-endo type conformations~0°
East (E)O4'-endo type conformations~90°
South (S)C2'-endo type conformations~180°
West (W)C1'-endo type conformations~270°

Anomeric Effects and Stereoelectronic Influences on Conformational Preferences

The conformational preferences of the β-D-ribofuranose ring are significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1). nd.edu This effect arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. nd.edu

In β-D-ribofuranosides, both endo- and exo-anomeric effects are at play. nih.govnd.edu The endo-anomeric effect involves the interaction between the ring oxygen's lone pair and the exocyclic C1-O bond, while the exo-anomeric effect involves the lone pair on the exocyclic oxygen and the endocyclic C1-O4 bond. The balance between these effects, along with steric interactions, dictates the final conformation. nd.edu

For β-D-ribofuranosides, the anomeric effect is expected to be most effective in conformations where the aglycone (the non-sugar substituent at C1) is in a pseudoaxial orientation. nih.gov This, combined with the tendency to minimize steric repulsion between the 2-OH and 3-OH groups, and the 1,3-pseudodiaxial interaction between the aglycone and the hydroxymethyl group, determines the preferred conformation. nih.gov For example, studies have shown that methyl β-D-ribofuranoside favors a ³T₂ conformation in the gas phase, a preference influenced by these stereoelectronic interactions. ox.ac.uk

Tautomeric and Ring-Form Equilibria in Solution and Solid States

In aqueous solution, D-ribose exists as an equilibrium mixture of different forms: the open-chain aldehyde form and various cyclic hemiacetal forms, including α- and β-pyranose (six-membered rings) and α- and β-furanose (five-membered rings). wikipedia.orgacs.org This dynamic equilibrium is known as mutarotation. ucr.edu

At room temperature, the pyranose forms are predominant in solution, accounting for about 76% of D-ribose, while the furanose forms make up about 24%. wikipedia.org The open-chain form is present in a very small amount, approximately 0.1%. wikipedia.org Within the furanose population, the β-anomer is more abundant than the α-anomer. wikipedia.org

The equilibrium distribution can be influenced by factors such as temperature and the presence of other molecules. nd.edu In the solid state, the equilibrium is shifted. Crystalline D-ribose has been found to consist of α- and β-pyranose forms, in contrast to the exclusive presence of the β-furanose form in nucleosides. researchgate.netacs.org This difference highlights the influence of the attached base on the conformational preference of the ribose ring.

Form of D-RiboseApproximate Abundance in Aqueous Solution at Room Temperature
Pyranose forms (α and β)~76%
Furanose forms (α and β)~24%
Open-chain aldehyde form~0.1%

Interconversion Mechanisms of α- and β-Anomers

The interconversion between the α- and β-anomers of ribofuranose occurs through a process called mutarotation. ucr.edu This process involves the opening of the cyclic hemiacetal ring to form the transient open-chain aldehyde intermediate, followed by re-cyclization. pearson.com

The mechanism is catalyzed by acid or base. In an acidic solution, the process begins with the protonation of the anomeric hydroxyl group. pearson.com This is followed by the cleavage of the endocyclic C1-O4 bond, leading to the formation of the open-chain aldehyde. Rotation around the C1-C2 bond can then occur. Subsequent nucleophilic attack by the C4-hydroxyl group on the aldehyde carbonyl carbon re-forms the furanose ring. pearson.com Depending on the face of the carbonyl group that is attacked, either the α- or β-anomer is formed. pearson.com This process continues until an equilibrium mixture is established. libretexts.org

Phosphorylation of the sugar can enhance the rate of anomerization, a phenomenon that may have physiological significance. nd.edu

Stereochemical Contributions to Biomolecular Recognition

The specific stereochemistry of β-D-ribofuranose is fundamental to its role in biomolecular recognition, particularly in the context of nucleic acids and other biologically active molecules. The three-dimensional shape of the furanose ring, determined by its puckering and the orientation of its substituents, is crucial for the structure and function of RNA. nih.govmdpi.com

The precise arrangement of the hydroxyl groups on the β-D-ribofuranose ring allows for specific hydrogen bonding interactions that are essential for the formation of the double helix in RNA and for interactions with proteins and other molecules. mdpi.com For instance, the 2'-hydroxyl group of ribose in RNA can form hydrogen bonds that contribute to the stability of specific RNA structures and are involved in catalytic activity.

The conformation of the ribofuranose ring can also influence the binding affinity of nucleoside analogues to their target enzymes. nih.gov For example, conformationally restricted nucleosides, where the furanose ring is locked into a specific pucker, have been developed as potent antiviral agents. nih.gov This highlights the critical role of the stereochemical and conformational properties of β-D-ribofuranose in its biological recognition and function. The rigid structure of the β-D-ribofuranose ring itself has been shown to be essential for the coenzymic function of adenosylcobalamin. nih.gov

Spectroscopic Characterization Methodologies for β D Ribofuranose and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

Proton (¹H) NMR Coupling Constants and Chemical Shifts

Proton NMR (¹H NMR) provides a wealth of information through the analysis of chemical shifts and spin-spin coupling constants. The chemical shift of each proton is sensitive to its local electronic environment, while coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

In the context of β-D-ribofuranose, the coupling constants between the protons on the furanose ring (H1' to H4') are particularly informative for defining the ring's conformation. For instance, the J-coupling between H1 and H2 can help distinguish between α and β anomers. The magnitude of the J(H1,H2) coupling constant is related to the dihedral angle between these two protons, which differs significantly in the two anomeric forms.

A study on a series of β-D-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring identified E₀-like and E₄-like conformations based on ¹H NMR spectra, DFT calculations, and X-ray analysis. rsc.org For ribonucleosides lacking the 2,3-O-isopropylidene group, ³E-like and ²E-like conformations were assigned. rsc.org Factors influencing the conformational preferences of the furanose ring include the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and the terminal hydroxymethyl group, and the endo-anomeric effect. rsc.org The exo-anomeric effect has also been shown to be active in β-D-ribofuranosides. rsc.org

Detailed ¹H NMR data has been reported for various derivatives. For example, in adenosine (B11128), the anomeric proton (H1) signal appears as a doublet at 5.88 ppm with a coupling constant J(H1,H2) of 6.41 Hz. rsc.org For guanosine (B1672433), the H1 signal is a doublet at 5.69 ppm with J(H1,H2) = 5.80 Hz. rsc.org

Interactive Table: ¹H NMR Data for Selected β-D-Ribofuranose Derivatives

CompoundProtonChemical Shift (ppm)Coupling Constant (Hz)
AdenosineH15.88 (d)J(1,2) = 6.41
H24.61 (q)J(1,2) = 6.11, J(2,OH) = 6.10, J(2,3) = 5.19
H34.14 (dt)J(2,3) = 4.88, J(3,OH) = 4.57, J(3,4) = 3.05
GuanosineH15.69 (d)J(1,2) = 5.80
H24.39 (q)J(1,2) = 5.80, J(2,OH) = 6.11, J(2,3) = 5.18
H34.08 (dt)J(2,3) = 4.89, J(3,OH) = 4.58, J(3,4) = 3.36
Cytidine (B196190)H15.76 (d)J(1,2) = 3.97
H2, H33.93 (b)
H43.81 (q)J(3,4) = 4.57, J(4,5) = 3.36

Data sourced from a 2022 study on β-D-ribofuranosides and ribonucleosides. rsc.org d = doublet, q = quartet, dt = doublet of triplets, b = broad

Carbon-13 (¹³C) NMR and Chemical Shift Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its hybridization state, the nature of its substituents, and its steric environment.

In a study of methyl 2,3-O-isopropylidene-β-D-ribofuranoside, the ¹³C NMR spectrum in CDCl₃ showed the anomeric carbon (C1) at 110.22 ppm, C2 at 86.04 ppm, C3 at 81.70 ppm, C4 at 88.59 ppm, and C5 at 64.22 ppm. rsc.org The presence of benzoate (B1203000) groups in derivatives like 2-C-Methyl-alpha-D-ribofuranose tetrabenzoate results in characteristic signals for the benzoate carbonyls in the range of δ 165.3–166.1 ppm, confirming complete esterification.

Theoretical DFT calculations are often used in conjunction with experimental data to predict and assign ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

CarbonChemical Shift (ppm)
C1110.22
C286.04
C381.70
C488.59
C564.22
OCH₃55.70
C(CH₃)₂112.33
CH₃26.57, 24.93

Data obtained in CDCl₃. rsc.org

Phosphorus-31 (³¹P) NMR for Phosphorylated Derivatives

For phosphorylated derivatives of β-D-ribofuranose, such as nucleotides and nucleic acids, Phosphorus-31 NMR (³¹P NMR) is a crucial analytical technique. trilinkbiotech.com Since ³¹P is a 100% abundant, spin-1/2 nucleus, it is readily observable by NMR. libretexts.org

The chemical shift of the phosphorus nucleus is sensitive to its oxidation state, the number and type of atoms bonded to it, and the bond angles. trilinkbiotech.com This makes ³¹P NMR an excellent tool for studying the structure and dynamics of the phosphate (B84403) backbone in nucleic acids and for characterizing synthetic nucleotide analogues. The typical range for ³¹P chemical shifts in nucleotide derivatives is from approximately 200 ppm to -30 ppm. trilinkbiotech.com

In the ³¹P NMR spectrum of isopentenyl diphosphate, for example, two distinct peaks are observed, each split into a doublet due to two-bond P-P coupling. libretexts.org This provides direct evidence for the presence of two neighboring phosphorus atoms. The chemical shifts are typically referenced to an external standard, such as phosphoric acid. libretexts.org

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure, bonding, and intermolecular interactions, providing a detailed fingerprint of β-D-ribofuranose and its derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. researchgate.net IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the vibrational modes that are Raman-active are those that induce a change in the polarizability of the molecule.

For D-ribose, which exists predominantly as β-D-ribofuranose in RNA, the IR and Raman spectra exhibit numerous characteristic bands. researchgate.net In the IR spectrum, intense bands in the 900–1100 cm⁻¹ region are attributed to coupled ν(CO), ν(CC), and β(COH) vibrations. researchgate.net The C-H stretching region (2800–3050 cm⁻¹) in the Raman spectrum shows well-separated sharp bands. researchgate.net

A comprehensive study of methyl-β-D-ribofuranoside utilized both IR and Raman spectroscopy to analyze its vibrational profile. acs.org The combination of these techniques allows for the observation of all vibrational modes, regardless of selection rules. acs.org For acetylated derivatives, such as β-D-Ribofuranose 1,2,3,5-tetraacetate, the IR spectrum provides confirmation of the structure, and for β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, the IR spectrum is also a key characterization tool. thermofisher.comthermofisher.com

Interactive Table: Key Vibrational Bands for D-Ribose

Wavenumber (cm⁻¹)SpectroscopyAssignment
~3407IRPrimary alcohol group
2800-3050RamanC-H stretches
~1273Ramanτ(CH₂)
900-1100IRCoupled ν(CO), ν(CC), β(COH)
~542RamanRing deformation

Data from a review on Raman and IR spectroscopy of carbohydrates. researchgate.net ν = stretching, β = bending, τ = twisting

Inelastic Neutron Scattering (INS) for Vibrational Dynamics

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of molecules, particularly those containing hydrogen atoms. researchgate.net Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational transitions are, in principle, observable. acs.orgnih.gov The intensity of an INS peak is proportional to the neutron scattering cross-section of the atoms involved in the vibration and their displacement amplitudes.

Due to the large incoherent neutron scattering cross-section of hydrogen, INS is exceptionally sensitive to its vibrational modes. acs.org This makes it an ideal tool for studying the detailed vibrational dynamics of hydrogen-rich molecules like β-D-ribofuranose.

A study on methyl-β-D-ribofuranoside employed INS in combination with Raman and IR spectroscopy and was complemented by density functional theory (DFT) calculations. acs.orgresearchgate.net This combined approach provided an unambiguous assignment of the defining vibrational features of the molecule. acs.orgresearchgate.net The use of INS was crucial for observing all vibrational modes and gaining a complete picture of the molecule's vibrational dynamics. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of molecules in their crystalline solid state. This technique has been instrumental in understanding the conformational intricacies of β-D-ribofuranose and its derivatives.

For instance, the crystal structure of methyl-β-D-ribofuranoside reveals an orthorhombic system with the space group P2₁2₁2₁. acs.org The unit cell contains two distinct molecular structures, highlighting the conformational flexibility of the ribofuranose ring. acs.org This detailed structural information is crucial for understanding intermolecular interactions and crystal packing. acs.org

In a study of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, X-ray crystallography led to the rediscovery of a conformational dimorph. iucr.org This finding underscores the technique's power to identify different stable conformations that can coexist in the solid state. iucr.org

Furthermore, X-ray diffraction has been used to characterize derivatives like locked nucleic acids (LNAs) containing β-D-2'-O,4'-C methylene-bridged ribofuranose. nih.gov The crystallization of a 7-mer LNA duplex derived from a ricin aptamer and its subsequent analysis by X-ray diffraction to a resolution of 2.8 Å provided valuable data on its helical structure and stability. nih.gov The crystals belonged to the space group P6₅ with specific unit-cell parameters, allowing for detailed structural investigation. nih.gov

The complexation of D-ribono-1,4-lactone, a derivative of ribose, with sodium bromide (NaBr) and sodium iodide (NaI) has also been elucidated using single-crystal X-ray diffraction. core.ac.uk These studies reveal the nature of the binding between the monosaccharide derivative and the salt, as well as the intricate interplay of cation coordination and hydrogen bonding in the solid state. core.ac.uk

Chiroptical Spectroscopic Approaches (Vibrational Circular Dichroism, Circular Dichroism)

Chiroptical spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD), is highly sensitive to the stereochemistry of molecules. These techniques are particularly valuable for studying chiral molecules like β-D-ribofuranose and its derivatives in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For adenosine derivatives with a β-D-ribofuranose moiety, CD spectra can be correlated with the glycosyl torsion angle, which describes the orientation of the base relative to the sugar. nih.gov Both positive and negative Cotton effects observed in the 250-270 nm region can be associated with the anti-conformation of the adenine (B156593) base. nih.gov This allows for the prediction of the base conformation in novel nucleoside structures. nih.gov Synchrotron radiation circular dichroism (SRCD) has extended these studies into the vacuum ultraviolet (VUV) region, providing more detailed information on the electronic transitions of the sugar and the nucleobase. nih.gov

Vibrational Circular Dichroism (VCD) provides stereochemical information from the vibrational transitions of a molecule. VCD studies on D-ribose and its deoxy counterpart have been conducted on both solid and solution samples. acs.org The VCD spectra, when compared with theoretical calculations, help in identifying the dominant conformations in different phases. acs.org For nucleic acids, VCD spectra in the phosphate stretching region can distinguish between different helical forms (A, B, and Z), which is directly related to the conformation of the ribofuranose ring within the backbone. nih.gov The inversion of the VCD signal for the symmetric PO₂⁻ stretch is a characteristic indicator of the change in helical sense. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Chiral Recognition

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection and characterization of molecules at very low concentrations.

A notable application of SERS in the context of ribose is in chiral recognition. A method has been developed for the chiral discrimination of D- and L-ribose using β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs). mdpi.comresearchgate.net The addition of D-ribose causes the aggregation of these nanoparticles, leading to a color change visible to the naked eye and a distinct SERS signal. mdpi.comresearchgate.net Specifically, as the proportion of D-ribose increases, the intensity of SERS bands at 1020 and 1308 cm⁻¹ also increases. mdpi.com This effect is attributed to the formation of multiple strong hydrogen bonds between the linear form of D-ribose and the β-cyclodextrin, which have the same chirality. mdpi.comresearchgate.net This interaction alters the properties of the nanoparticles, resulting in aggregation and a change in the optical signal. mdpi.com This SERS-based method offers a more sensitive analysis for enantiomeric ribose compared to visual colorimetry. mdpi.comresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Derivative Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of a vast array of molecules, including derivatives of β-D-ribofuranose. Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected ions to gain further structural information.

MS and MS/MS are crucial for characterizing modified ribonucleosides. nih.gov In a typical MS/MS analysis of a ribonucleoside, the precursor molecular ion undergoes collision-induced dissociation (CID), leading to the cleavage of the N-glycosidic bond and producing a characteristic nucleobase ion. nih.gov This allows for the identification of the nucleoside and any modifications to the base or the sugar moiety. nih.gov Negative-ion mode ESI-MS/MS is particularly informative for the structure of the phosphoryl and phosphoribosyl parts, enabling the determination of the number of phosphate groups and the presence of substitutions on the ribose or phosphate. nih.gov

For instance, a codrug containing paclitaxel (B517696) and lenalidomide (B1683929) linked via a β-D-ribofuranose core was characterized using HPLC-mass spectrometry. nih.gov The presence of a key intermediate was confirmed by its accurate mass-to-charge ratio. nih.gov In another application, a liquid chromatography-mass spectrometry (LC-MS) method was developed to detect D-ribose and 5-deoxy-D-ribofuranose as impurities in a capecitabine (B1668275) intermediate, 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose. google.com This highlights the sensitivity of MS for quantitative analysis of closely related sugar derivatives. google.com

Furthermore, derivatization techniques like permethylation can enhance the analysis of ribonucleosides by LC-MS/MS. biorxiv.org Permethylation increases the hydrophobicity of the ribonucleosides, leading to improved retention, separation, and ionization efficiency during analysis. biorxiv.org

Computational and Theoretical Investigations of β D Ribofuranose

Quantum Mechanical (QM) Studies: DFT and MP2 Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the properties of β-D-ribofuranose. These methods offer a detailed understanding of the molecule's electronic structure and energetics.

Geometry Optimization and Energy Landscapes

Geometry optimization and the exploration of energy landscapes are fundamental to understanding the stable conformations of β-D-ribofuranose. DFT calculations with various functionals, such as B3LYP and PBEPBE, and different basis sets like 6-311++G(d,p), are employed to locate energy minima on the potential energy surface. acs.org Gas-phase DFT calculations focus on intramolecular interactions, while solid-state simulations explicitly consider the influence of the crystal environment and intermolecular forces. acs.org

Studies have shown that the furanose ring can adopt various puckered conformations, often described by the pseudorotational wheel. rsc.org For isolated β-D-ribofuranose in the gas phase, the C2-exo-C3-endo (³T₂) conformation is identified as the lowest energy state. rsc.org However, other conformations like C1-exo-C2-endo (²T₁) and C4-endo (⁴E) are also found as secondary minima, indicating a complex energy landscape. rsc.org The relative energies of these conformers are influenced by factors such as the anomeric effect and intramolecular hydrogen bonding. uva.es For instance, a comprehensive conformational search for β-D-ribofuranose identified 266 unique minima, highlighting the molecule's significant flexibility. acs.org

Table 1: Calculated Relative Energies of β-D-Ribofuranose Conformers
ConformationRelative Energy (kJ mol⁻¹)Computational Method
³T₄2.79 - 4.71DFT/M06-2X
⁴E-⁴T₃2.79 - 4.71DFT/M06-2X

Prediction of Spectroscopic Parameters and Chemical Shielding

QM methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. DFT calculations can accurately predict ¹³C chemical shifts and spin-spin coupling constants, which are sensitive to the conformation of the furanose ring and its substituents. acs.org For instance, calculated one- and two-bond JCH and JCC coupling constants are influenced by O → N substitution and N-protonation at the C1 position. acs.org

Vibrational spectra, including IR and Raman, can also be simulated. acs.org These simulations help in assigning experimental spectral bands to specific vibrational modes, such as O-H stretching, C-H bending, and ring puckering motions. acs.org Comparisons between gas-phase and solid-state simulations reveal the influence of intermolecular interactions on vibrational frequencies. acs.org

Analysis of Conformational Families and Energy Minima

The conformational landscape of β-D-ribofuranose is characterized by several families of structures corresponding to different puckering of the five-membered ring. The most stable minima often feature twist (T) or envelope (E) conformations. acs.org For example, the E₂-¹T₂ conformations are found in the most stable minima of β-D-ribofuranose. acs.org Other low-energy conformations include the ³T₄ and ⁴E-⁴T₃ forms. acs.org

The relative stability of these conformers is a delicate balance of several factors. The unfavorable ecliptic interaction between the 2-OH and 3-OH groups is a major determinant of conformational preference. nih.gov This interaction is minimized in the ³T₂ (North) and ²T₃ (South) conformations. nih.gov The anomeric effect, which involves stereoelectronic interactions between the anomeric substituent and the ring oxygen, also plays a crucial role in stabilizing certain conformations. nih.gov

Molecular Dynamics (MD) Simulations of Conformational Flexibility in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of β-D-ribofuranose in solution. These simulations model the movement of atoms over time, taking into account the solvent environment explicitly. Ab initio MD simulations have been used to study the hydration structure and dynamics of β-D-ribofuranose in aqueous solution. researchgate.net

MD studies have revealed that the furanose ring undergoes frequent transitions between different puckered states. researchgate.net The presence of water molecules significantly influences the conformational preferences and dynamics. The hydroxyl groups of β-D-ribofuranose are effective hydrogen-bond donors but less effective acceptors compared to water. researchgate.net The orientation of the hydroxymethyl group has been found to have a significant impact on the hydrogen bond networks formed with surrounding water molecules. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl groups of β-D-ribofuranose enable it to form extensive intermolecular hydrogen bonding networks, both in the solid state and in solution. In crystals, these interactions create complex two-dimensional or three-dimensional structures. The O···O contact distances in these hydrogen bonds typically range from 2.7172 (15) to 2.8895 (19) Å. researchgate.net

Computational Modeling of Stereoelectronic Effects and Anomeric Preferences

Stereoelectronic effects, particularly the anomeric effect, are critical in determining the conformational preferences of β-D-ribofuranose. researchgate.net The anomeric effect describes the stabilization of a conformation where an electronegative substituent at the anomeric carbon (C1) is in an axial or pseudoaxial orientation. acs.org This effect arises from the favorable overlap between a lone pair on the ring oxygen and the antibonding orbital of the C1-substituent bond. researchgate.net

Evaluation of Ring Strain and Pseudorotational Pathways

The five-membered furanose ring of β-D-ribofuranose is not planar. Instead, it adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsed substituents in a planar arrangement. This puckering is not static; the ring undergoes a continuous, low-energy conformational change known as pseudorotation. This process involves the out-of-plane displacement of different ring atoms, leading to a series of transient envelope (E) and twist (T) conformations. The entire conformational circuit can be described by a pseudorotational phase angle (P) and a puckering amplitude (φ).

Computational chemistry provides powerful tools to map the potential energy surface of β-D-ribofuranose as a function of its ring pucker. Methods like ab initio molecular orbital theory, density functional theory (DFT), and molecular dynamics (MD) simulations have been extensively used to investigate the energetics of these conformational changes. nd.eduacs.orgacs.org These studies help in understanding the intrinsic conformational preferences of the ribofuranose ring and the energy barriers that separate different puckered forms.

The pseudorotational pathway is often visualized on a wheel, where different values of the phase angle P correspond to distinct envelope and twist conformations. The northern hemisphere (P values typically from -90° to +90°) and the southern hemisphere (P values from +90° to 270°) represent two major conformational families. For β-D-ribofuranose, the northern conformers are often designated as N-type and the southern as S-type.

Research Findings from Computational Studies

Detailed computational analyses have been performed to determine the relative energies of the various conformers along the pseudorotational pathway of β-D-ribofuranose and its derivatives. These studies consistently show that the molecule exists in a dynamic equilibrium between N- and S-type conformers, with relatively low energy barriers for interconversion.

Ab initio and DFT calculations on methyl β-D-ribofuranoside have been used to model the behavior of the ribofuranose ring. nsf.govrsc.org These studies involve optimizing the geometries of various envelope and twist conformers to determine their relative stabilities and the energy barriers between them. For instance, consistent force field method calculations have been performed for methyl β-D-ribofuranoside to explore its conformational space. rsc.org

The energy barriers for pseudorotation are crucial for understanding the flexibility of the furanose ring. For ribofuranose, the barrier for the N↔S interconversion through the eastern pathway (around P = 90°) is estimated to be approximately 16 kJ/mol. nih.gov In contrast, the barrier through the western pathway (around P = 270°) is significantly higher. nih.gov This suggests that the interconversion between N and S conformers predominantly occurs via the eastern side of the pseudorotational wheel.

The relative populations of the N and S conformers are influenced by various factors, including the substituents on the ring and the solvent environment. MA'AT (Multistate Analysis of NMR data with Torsion angle constraints) analysis, which combines experimental NMR data with DFT calculations, has provided detailed insights into the conformational equilibria of methyl β-D-ribofuranoside in aqueous solution. nsf.gov These models indicate a higher population of north conformers (around 80%) for methyl β-D-ribofuranoside. nsf.gov

The tables below summarize key computational data regarding the pseudorotational pathway of β-D-ribofuranose and related compounds.

Table 1: Calculated Relative Energies of β-D-Ribofuranose Conformers

This table presents the relative energies of different envelope (E) and twist (T) conformers of β-D-ribofuranose, as determined by computational methods. The energies are typically given in kcal/mol relative to the global minimum energy conformer.

ConformerPseudorotational Phase Angle (P)Relative Energy (kcal/mol)Computational Method
³T₂~18°0.00DFT/B3LYP
E₂~36°0.5DFT/B3LYP
¹T₂~-18°0.2DFT/B3LYP
E₄~-36°1.0DFT/B3LYP
²E~162°1.5DFT/B3LYP
²T₃~198°1.2DFT/B3LYP

Table 2: Energy Barriers for Pseudorotation in Ribofuranose Derivatives

This table shows the calculated energy barriers for the interconversion between the N and S conformational families for ribofuranose and a related compound. These barriers indicate the energy required for the ring to transition from one puckered state to another.

CompoundPseudorotational PathwayEnergy Barrier (kJ/mol)Reference
RibofuranoseN ↔ S (Eastern)~16 nih.gov
2'-deoxyribofuranoseN ↔ S (Eastern)~7.5 nih.gov
RibofuranoseN ↔ S (Western)~31 nih.gov
2'-deoxyribofuranoseN ↔ S (Western)~24 nih.gov

Chemical Synthesis and Derivatization Strategies for β D Ribofuranose

Chemical Synthesis Pathways for β-D-Ribofuranose

The chemical synthesis of β-D-ribofuranose derivatives often commences from D-ribose or its enantiomer, L-ribose. A common strategy involves the acetylation of the starting sugar to enhance its stability and solubility in organic solvents, facilitating subsequent reactions. nbinno.com One established method for producing β-tetra-O-acetyl-D-ribofuranose from D-ribose encompasses three key transformations: acetal (B89532) formation, acetylation, and acetolysis. google.comgoogle.com The acetylation is typically carried out using acetic anhydride (B1165640) in pyridine (B92270), while acetolysis is conducted in acetic acid and acetic anhydride with a catalytic amount of concentrated sulfuric acid. google.comgoogle.com

Another approach involves the degradation and acylation of nucleotides, with inosine (B1671953) being a frequent starting material. nbinno.com Heating inosine with acetic anhydride, followed by the introduction of a catalyst, yields the tetraacetylated ribose after purification by crystallization. nbinno.com It is important to note that the conversion of L-ribose to its tetraacetate form often results in a mixture of β and α anomers, typically in a 2:1 to 3:1 ratio. google.com The separation of the desired β-anomer can lead to reduced yields and increased production costs, as at least 25% of the product may be the undesired α-anomer. google.comgoogle.com

A multi-step synthesis for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside has also been described. researchgate.net This process begins with the methylation of D-ribose to form 1-O-methylribofuranoside. researchgate.net This intermediate is then benzoylated to yield 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside. researchgate.net The final step, acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid, directly produces the pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside in good yield. researchgate.net

Regioselective Functionalization and Protective Group Chemistry

The selective modification of the hydroxyl groups of β-D-ribofuranose is crucial for the synthesis of complex molecules like nucleosides and nucleotides. ontosight.ai This is achieved through the use of protecting groups, which temporarily block specific hydroxyls from reacting. Common protecting groups for ribofuranose include acetyl and benzoyl groups for the hydroxyls at the C2, C3, and C5 positions. ontosight.ai

A typical industrial synthesis of a protected β-D-ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, employs a stepwise protection strategy. vulcanchem.com

Methylation: The 1-hydroxyl group of ribose is first methylated using thionyl chloride in methanol. vulcanchem.com

Benzylation: The hydroxyl groups at the 2-, 3-, and 5-positions are then protected with benzyl (B1604629) groups using benzyl chloride in the presence of potassium carbonate and pyridine. vulcanchem.com

Acetylation: Finally, the 1-methyl group is replaced by an acetyl group using glacial acetic acid and acetic anhydride. vulcanchem.com

The choice of protecting groups influences the compound's properties. For instance, benzoyl groups increase stability and influence reactivity through electronic conjugation. The strategic use of different protecting groups allows for regioselective deprotection, enabling further functionalization at specific positions. researchgate.net For example, enzymatic hydrolysis with lipases can selectively cleave benzoate (B1203000) groups at the 5-position. Chemical methods, such as using ammonia (B1221849) in methanol, can achieve full deprotection.

Table 1: Common Protecting Groups for β-D-Ribofuranose and Their Removal

Protecting Group Position(s) Protected Reagents for Introduction Reagents for Removal
Acetyl 1, 2, 3, 5 Acetic anhydride, pyridine google.com Ammonolysis in MeOH mdpi.com
Benzoyl 2, 3, 5 Benzoyl chloride, pyridine ontosight.ai Hydrolysis (mild base) ontosight.ai, NH3/MeOH
Benzyl 2, 3, 5 Benzyl chloride, K2CO3, pyridine vulcanchem.com Catalytic hydrogenation

Glycosylation Mechanisms and Stereocontrol in β-D-Ribofuranoside Formation

Glycosylation, the formation of a glycosidic bond, is a critical step in the synthesis of nucleosides. Achieving stereocontrol to selectively form the β-anomer is a significant challenge. The Vorbrüggen glycosylation is a widely used method that couples a protected sugar with a silylated nucleobase in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comacs.org This method often yields the desired β-anomer with high selectivity. nih.govresearchgate.net

The stereoselectivity of glycosylation can be influenced by several factors, including the protecting groups on the sugar, the solvent, and the catalyst. The use of a participating group at the C2 position, such as an acetyl or benzoyl group, can direct the incoming nucleobase to the β-face of the furanose ring. The formation of 1,2-cis-glycosidic linkages is generally more challenging and often results in a mixture of anomers, although the α-product may be favored due to the anomeric effect. frontiersin.org

Recent research has explored various strategies to enhance β-selectivity. For instance, the use of a tailored bis-thiourea catalyst with a glycosyl diphenyl phosphate (B84403) donor has been shown to produce β-glycosides with excellent stereoselectivity. frontiersin.orgnih.gov Another approach involves using eight-membered fused rings to protect the C2 and C3 hydroxyl groups, leading to mainly β-glycosides. frontiersin.orgnih.gov The choice of solvent and the presence of additives like lithium salts can also significantly impact the stereochemical outcome of glycosylation reactions. frontiersin.orgnih.gov

Enzymatic Synthesis and Biocatalytic Modifications

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases (NPs) are particularly effective biocatalysts for glycosylation reactions. seela.net These enzymes can catalyze the transfer of a ribofuranosyl moiety from a donor molecule to a nucleobase. seela.netgoogle.com

Two primary enzymatic methods have been employed for the synthesis of β-D-ribonucleosides:

Transglycosylation: This method uses a pre-existing nucleoside (e.g., 2'-deoxyguanosine) as the donor of the 2-deoxy-D-ribofuranose moiety, which is then transferred to a target nucleobase, catalyzed by an enzyme like E. coli purine (B94841) nucleoside phosphorylase (PNP). seela.netresearchgate.net

One-pot Synthesis: This cascade reaction starts from 2-deoxy-D-ribose and the nucleobase. A series of enzymes, including a ribokinase (RK), a phosphopentomutase (PPM), and a purine nucleoside phosphorylase (PNP), work in concert to produce the final nucleoside. seela.netresearchgate.net

Biocatalysts can also be used for regioselective modifications of the ribofuranose ring. For example, lipases can be used for the selective acylation and deacylation of furanose derivatives. acs.org Immobilized enzymes or whole-cell biocatalysts, such as cells of Escherichia coli, can be used for the synthesis of modified nucleosides, including those with amino-deoxy-β-D-ribofuranose moieties. google.comgoogle.com

Synthesis of Research-Oriented β-D-Ribofuranose Derivatives (e.g., acetylated compounds, labeled molecules, specific probes)

The synthesis of specialized β-D-ribofuranose derivatives is essential for various research applications, including structural biology and drug discovery.

Acetylated Derivatives: As previously discussed, acetylated ribofuranose derivatives, such as 1,2,3,5-tetraacetyl-β-D-ribofuranose, are key intermediates in the synthesis of nucleoside analogs. nbinno.comontosight.ai Their enhanced stability and solubility make them valuable starting materials. nbinno.com The synthesis often involves the reaction of ribose with acetic anhydride. ontosight.ai

Labeled Molecules: Stable isotope-labeled β-D-ribofuranose derivatives are crucial for NMR spectroscopy studies to probe the structure and dynamics of nucleic acids. nih.govmdpi.com For instance, 13C-labeled DNA building blocks can be synthesized and incorporated into DNA sequences. nih.gov The synthesis of these labeled compounds often starts with a labeled precursor, which is then coupled to a protected ribofuranose derivative like 1-O-acetyl-(2',3',5'-O-tri-benzoyl)-β-D-ribofuranose (ATBR). nih.govmdpi.com

Specific Probes: β-D-Ribofuranose can be incorporated into photoaffinity probes to identify and characterize biological targets. mdpi.com These probes often contain a photoreactive group and a reporter tag. The synthesis can involve forming a β-N-glycosidic bond between a pyrimidine (B1678525) analog and a peracetylated ribofuranose, followed by deprotection and attachment of a linker for the reporter tag. mdpi.com Other research-oriented derivatives include ethynyl-β-D-ribofuranose, which can be used in "click" chemistry reactions for rapid and efficient labeling. researchgate.net

Table 2: Examples of Research-Oriented β-D-Ribofuranose Derivatives and Their Applications

Derivative Key Synthetic Feature Research Application
1,2,3,5-Tetraacetyl-β-D-ribofuranose Acetylation of all hydroxyl groups ontosight.ai Intermediate in nucleoside synthesis nbinno.com
13C-labeled β-D-ribofuranose Incorporation of 13C isotope nih.gov NMR studies of nucleic acid structure and dynamics nih.gov
Photoaffinity probes Attachment of a photoreactive group and reporter tag mdpi.com Target identification and characterization mdpi.com

Biosynthetic Pathways and Metabolic Interconversions of β D Ribofuranose

De Novo Biosynthesis via the Pentose (B10789219) Phosphate (B84403) Pathway

The primary pathway for the de novo synthesis of the ribose moiety in the form of D-ribose-5-phosphate (R5P) is the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. wikipedia.orgkhanacademy.org The PPP is divided into two main phases: the oxidative phase and the non-oxidative phase.

The oxidative phase is an irreversible process that begins with glucose-6-phosphate. Through a series of enzymatic reactions involving glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, glucose-6-phosphate is converted to ribulose-5-phosphate. khanacademy.orgmicrobenotes.com This phase is also a major source of cellular NADPH, a crucial reducing agent for various biosynthetic reactions. khanacademy.org

The non-oxidative phase consists of a series of reversible sugar phosphate interconversions. khanacademy.org The ribulose-5-phosphate generated in the oxidative phase is the substrate for this phase. It can be converted to two key pentose phosphates:

Ribose-5-phosphate (B1218738) (R5P) through the action of ribose-5-phosphate isomerase. wikipedia.orgmicrobenotes.com

Xylulose-5-phosphate via ribulose-5-phosphate 3-epimerase.

These pentose phosphates can then be interconverted by the enzymes transketolase and transaldolase to produce intermediates for glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, or be used for nucleotide synthesis. wikipedia.orgkhanacademy.org This reversibility allows the cell to adapt the output of the PPP to its metabolic needs. khanacademy.orgkhanacademy.org

Table 1: Key Reactions of the Pentose Phosphate Pathway Leading to Ribose-5-Phosphate
PhaseStarting SubstrateKey EnzymeProductSignificance
OxidativeGlucose-6-PhosphateGlucose-6-Phosphate Dehydrogenase6-Phosphoglucono-δ-lactoneGenerates NADPH
Oxidative6-Phosphogluconate6-Phosphogluconate DehydrogenaseRibulose-5-PhosphateGenerates NADPH and CO2
Non-OxidativeRibulose-5-PhosphateRibose-5-Phosphate IsomeraseRibose-5-PhosphatePrecursor for nucleotide synthesis

Enzymatic Phosphorylation of D-Ribose to Ribose-5-Phosphate

Exogenous D-ribose can be directly incorporated into cellular metabolism through phosphorylation. This reaction is catalyzed by the enzyme ribokinase , which transfers a phosphate group from ATP to the 5'-hydroxyl group of D-ribose, yielding D-ribose-5-phosphate and ADP. ebi.ac.ukwikipedia.orgdiva-portal.org This is the first and a crucial step in the metabolism of external ribose, as the phosphorylation traps the sugar inside the cell. ebi.ac.ukdiva-portal.org The resulting D-ribose-5-phosphate can then enter the pentose phosphate pathway or be utilized for the synthesis of nucleotides, and the amino acids histidine and tryptophan. ebi.ac.ukuniprot.org

The reaction is as follows: D-Ribose + ATP --(Ribokinase, Mg²⁺)--> D-Ribose-5-Phosphate + ADP ebi.ac.ukwikipedia.org

This process requires the presence of a divalent cation, typically magnesium (Mg²⁺), which facilitates the phosphoryl transfer. uniprot.orgnih.gov

Roles of Specific Enzymes in Ribose Metabolism and Epimerization

Several enzymes play pivotal roles in the metabolism and modification of ribose and its derivatives.

Ribokinase : As detailed above, this enzyme is central to the utilization of extracellular ribose. diva-portal.org It belongs to the phosphofructokinase B (PfkB) family of sugar kinases. ebi.ac.ukwikipedia.org The catalytic mechanism involves an aspartate residue acting as a base to deprotonate the 5'-hydroxyl group of ribose, which then performs a nucleophilic attack on the gamma-phosphate of ATP. ebi.ac.uk The enzyme's activity can be activated by monovalent cations like potassium. uniprot.orgnih.gov

Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1) and DprE2 : These enzymes are not involved in the general metabolism of β-D-Ribofuranose but are crucial for the cell wall biosynthesis in mycobacteria, including the pathogen Mycobacterium tuberculosis. nih.govpatsnap.com They form a complex that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR), a derivative of ribofuranose, to decaprenylphosphoryl-β-D-arabinose (DPA). nih.govnih.gov DPA is an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, key components of the mycobacterial cell wall. nih.govresearchgate.net

DprE1 acts as an oxidase, converting DPR to an intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). nih.govnih.gov

DprE2 then acts as a reductase, converting DPX to DPA. nih.govnih.gov This two-step epimerization at the 2'-position of the ribose moiety is a unique and essential pathway in mycobacteria, making DprE1 a significant target for the development of new anti-tuberculosis drugs. nih.govpatsnap.com

Table 2: Key Enzymes in Ribose Metabolism and Modification
EnzymeSubstrate(s)Product(s)Metabolic Role
RibokinaseD-Ribose, ATPD-Ribose-5-Phosphate, ADPPhosphorylation of exogenous ribose for entry into metabolism. ebi.ac.ukdiva-portal.org
DprE1Decaprenylphosphoryl-β-D-ribose (DPR)Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX)First step of ribose epimerization in mycobacterial cell wall synthesis. nih.govnih.gov
DprE2Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX)Decaprenylphosphoryl-β-D-arabinose (DPA)Second step of ribose epimerization in mycobacterial cell wall synthesis. nih.govnih.gov

Interconversion with Other Pentoses and Sugars in Metabolic Networks

The non-oxidative phase of the pentose phosphate pathway is a hub for the interconversion of various sugar phosphates, allowing the cell to balance its metabolic needs for pentoses, NADPH, and ATP. wikipedia.orgkhanacademy.org Ribose-5-phosphate is a key player in this network and can be reversibly converted into other sugars.

Isomerization to Ribulose-5-Phosphate : Ribose-5-phosphate isomerase catalyzes the reversible conversion of ribose-5-phosphate (an aldose) to ribulose-5-phosphate (a ketose). wikipedia.orgresearchgate.net This reaction is crucial for directing pentoses back towards glycolytic intermediates when nucleotide synthesis is not the primary cellular demand. wikipedia.org

Transketolase and Transaldolase Reactions : The enzymes transketolase and transaldolase catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates. researchgate.net These reactions link the pentose phosphate pathway with glycolysis. For example, transketolase can transfer a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate (a three-carbon sugar) and sedoheptulose-7-phosphate (a seven-carbon sugar). escholarship.orgyoutube.com Subsequently, transaldolase can act on these products to generate fructose-6-phosphate and erythrose-4-phosphate. escholarship.org These reversible reactions allow the carbon skeletons of excess ribose-5-phosphate to be recycled into glycolytic or gluconeogenic pathways. khanacademy.org

Biomolecular Recognition and Functional Roles of β D Ribofuranose Moieties

Structural Integration into Nucleic Acid Architecture (RNA Backbone)

The presence of the 2'-hydroxyl group on the β-D-ribofuranose ring is a key feature that distinguishes RNA from DNA and significantly influences its properties. numberanalytics.com This hydroxyl group can participate in hydrogen bonding, which plays a vital role in the folding of RNA into complex three-dimensional structures. numberanalytics.com The conformation of the pentose (B10789219) ring, which can exist in various puckered forms (e.g., 2'-endo or 3'-endo), also contributes to the flexibility and local structure of the RNA molecule. wikilectures.eubiologynotesonline.com While β-D-ribofuranose is the standard stereoisomer found in RNA, other forms have been identified in rare instances, though their functional significance is not fully understood. biorxiv.org The exclusive use of β-D-ribofuranose in nucleic acids, despite other forms being more stable, is a key question in prebiotic chemistry. quicktakes.ionih.gov

The structural role of β-D-ribofuranose extends to modified nucleic acids as well. For instance, in "locked nucleic acids" (LNAs), the ribofuranose is chemically modified to lock it into a specific conformation, which can enhance the stability of the nucleic acid structure. nih.gov

Essential Role in Nucleoside and Nucleotide Formation (e.g., Adenosine (B11128), Cytidine (B196190), Guanosine (B1672433), Uridine)

β-D-ribofuranose is a central component in the formation of nucleosides and nucleotides, which are the monomeric units of RNA. wikilectures.eumadridge.org A nucleoside is formed when a nitrogenous base (a purine (B94841) or pyrimidine) attaches to the C1' carbon of the β-D-ribofuranose ring via an N-β-glycosidic bond. wikilectures.eu The resulting ribonucleosides are named based on the attached base: adenosine (with adenine), cytidine (with cytosine), guanosine (with guanine), and uridine (B1682114) (with uracil). pdx.edursc.org

Nucleotides are formed when one or more phosphate (B84403) groups are esterified to the C5' hydroxyl group of the ribose moiety in a nucleoside. wikilectures.eu These molecules, such as adenosine monophosphate (AMP), are the building blocks for RNA synthesis. The specific combination of the base, the β-D-ribofuranose sugar, and the phosphate group(s) defines the identity and function of each nucleotide. pdx.edu The synthesis of these essential molecules can occur through various biochemical pathways, and numerous synthetic methods have been developed to produce nucleoside analogs for research and therapeutic purposes. madridge.orgscirp.org

The conformation of the nucleoside, determined by the rotation around the N-glycosidic bond, can be either syn or anti. In naturally occurring RNA, the anti conformation is predominant. wikilectures.eu

Cofactor and Coenzyme Constituents (e.g., ATP, ADP, NADH, FADH₂, Coenzyme A, cAMP, cGMP)

The β-D-ribofuranose moiety is a ubiquitous component of many essential cofactors and coenzymes that participate in a vast array of metabolic reactions. mdpi.comresearchgate.net These molecules act as "helper molecules" that are required for the catalytic activity of many enzymes. libretexts.orgsigmaaldrich.com

Key examples of coenzymes containing β-D-ribofuranose include:

Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP): These are the primary energy currency of the cell. ATP contains an adenosine unit (adenine linked to β-D-ribofuranose) and three phosphate groups. The hydrolysis of the high-energy phosphoanhydride bonds in ATP to form ADP and inorganic phosphate releases energy that drives numerous cellular processes. libretexts.orgwikipedia.org

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺) and its reduced form, NADH: NAD⁺ is a critical electron carrier in cellular respiration. It is composed of two nucleotides joined through their phosphate groups, one with an adenine base and the other with a nicotinamide base, both linked to a β-D-ribofuranose sugar. wikipedia.orgnih.gov NAD⁺ accepts electrons from metabolic intermediates and is reduced to NADH, which then donates these electrons to the electron transport chain for ATP synthesis. savemyexams.comwikipedia.org

Flavin Adenine Dinucleotide (FAD) and its reduced form, FADH₂: Similar to NAD⁺, FAD is another crucial electron carrier in metabolic pathways like the citric acid cycle. libretexts.org It contains a flavin mononucleotide (FMN) linked to an adenosine monophosphate (AMP), with the β-D-ribofuranose present in the AMP portion.

Coenzyme A (CoA): This coenzyme is essential for the metabolism of carbohydrates, fats, and proteins. It consists of a β-mercaptoethylamine group, pantothenic acid (a B vitamin), and an adenosine 3',5'-diphosphate, which includes the β-D-ribofuranose ring. nih.govsavemyexams.com CoA functions as a carrier of acyl groups, most notably forming acetyl-CoA. savemyexams.com

Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP): These are important second messengers in signal transduction pathways. They are derived from ATP and GTP, respectively, through the action of adenylyl cyclase and guanylyl cyclase. In these molecules, the phosphate group is cyclized, forming a bond with the 3'-hydroxyl group of the β-D-ribofuranose ring. wikipedia.org

The common presence of the adenosine monophosphate (AMP) unit, containing β-D-ribofuranose, in many cofactors has led to the hypothesis that it may be a remnant of an ancient "RNA world," where RNA molecules played both catalytic and information-carrying roles. libretexts.orgwikipedia.org

Specificity of Enzyme-Substrate Interactions Involving the β-D-Ribofuranose Ring

The β-D-ribofuranose ring of a substrate plays a crucial role in the specificity of enzyme-substrate interactions. The precise three-dimensional structure and the arrangement of hydroxyl groups on the ribose ring allow for specific hydrogen bonding and other non-covalent interactions within the active site of an enzyme.

Studies with adenosylcobalamin (AdoCbl) analogs and diol dehydratase have shown that the rigid structure of the β-D-ribofuranose ring is essential for coenzymic function. nih.gov Analogs where the ribose ring was nicked were completely inactive, even though they possessed the same functional groups. nih.gov This highlights the importance of the ring's integrity for proper binding and catalysis.

In the case of S-adenosyl-l-homocysteine hydrolase (SAHase), the conformation of the D-ribofuranose ring of the substrate is critical for the catalytic reaction. mdpi.com The orientation of the ring facilitates the transfer of a hydride anion to the NAD⁺ cofactor. mdpi.com Furthermore, the hydroxyl groups of the ribose moiety of the cofactor form specific hydrogen bonds with amino acid residues in the enzyme's active site, ensuring proper positioning. mdpi.com

The interaction between the ribofuranose ring and the enzyme can also induce conformational changes in the substrate. For instance, in uridine nucleosidase, steric and pi-stacking interactions between the enzyme and the puckered ribose ring of the uridine substrate help to distort the substrate towards its transition state conformation. ebi.ac.uk Similarly, for inositol (B14025) monophosphatase, it is proposed that a magnesium ion helps to stabilize a specific conformation of the adenosine 2'-phosphate substrate by chelating to the ribofuranose ring oxygen. rsc.org

Structural Contributions to Ribozyme Catalysis and Activity

Ribozymes are RNA molecules that possess catalytic activity, and the β-D-ribofuranose moiety is integral to their structure and function. researchgate.net The 2'-hydroxyl group of the ribose, which is absent in DNA, is particularly important for the catalytic processes of many ribozymes. researchgate.net This hydroxyl group can act as a nucleophile in transesterification reactions, which are central to the self-splicing and cleavage activities of ribozymes like the hammerhead and hepatitis delta virus (HDV) ribozymes.

The flexibility of the sugar-phosphate backbone, conferred by the conformational possibilities of the β-D-ribofuranose ring, allows the ribozyme to fold into a specific three-dimensional structure that creates a catalytic active site. wikilectures.eu This active site positions the substrate and catalytic functional groups in the correct orientation for the reaction to occur.

Modifications to the β-D-ribofuranose ring or the attached base can significantly impact ribozyme activity. For example, replacing adenosine residues with 1-deazaadenosine (B84304) in a hammerhead ribozyme can lead to a significant reduction in catalytic activity, demonstrating the importance of specific hydrogen bonding interactions involving the base and, by extension, its positioning by the ribose ring. oup.com In the HDV ribozyme, interactions between the ribozyme and the substrate's ribose-phosphate backbone can contribute to catalysis by destabilizing the ground state of the substrate. embopress.org

The stability of RNA molecules, and thus ribozymes, is also influenced by the 2'-hydroxyl group, which can participate in the alkaline hydrolysis of the phosphodiester bond, leading to RNA fragmentation. researchgate.net This inherent instability is a trade-off for the catalytic versatility provided by this functional group.

Interactions with Inorganic Mineral Surfaces in Biochemical Contexts

In the context of prebiotic chemistry and the origins of life, the interaction of β-D-ribofuranose and its derivatives with inorganic mineral surfaces is of significant interest. Mineral surfaces may have played a crucial role in concentrating and catalyzing the reactions of prebiotic molecules.

Research has shown that silica (B1680970) surfaces can stabilize the furanose form of ribose. mdpi.comresearchgate.net This is significant because in aqueous solution, the pyranose form of ribose is more stable, yet it is the furanose form that is found in nucleic acids. nih.gov The interaction with silica is thought to promote the ribofuranose conformation and protect it from degradation. mdpi.com Theoretical studies suggest that silicate (B1173343) complexes with ribose would form exclusively with the furanose isomer because its structure allows for the formation of a stable five-membered ring with the silicate. nih.gov

Furthermore, mineral surfaces like montmorillonite (B579905) clays (B1170129) have been shown to catalyze the polymerization of activated ribonucleotides, suggesting a role in the formation of primordial RNA. mdpi.com The adsorption of nucleotides onto these surfaces can position the molecules in a way that facilitates the formation of phosphodiester bonds. mdpi.com The electrostatic pattern on the surface of minerals like hydroxyapatite (B223615) can also influence the conformational preferences of D-ribose, mimicking interactions seen in folded RNA structures. rsc.org

These findings suggest that mineral surfaces in early Earth environments could have selectively concentrated and stabilized β-D-ribofuranose and facilitated the synthesis of the first RNA molecules. researchgate.netmdpi.com

Prebiotic Chemistry and the Emergence of β D Ribofuranose in Origins of Life Research

Prebiotic Synthesis Pathways of Ribose (e.g., Formose Reaction)

The primary and most cited pathway for the prebiotic synthesis of ribose is the formose reaction. nih.gov This reaction involves the polymerization of formaldehyde (B43269) (HCHO), a simple organic molecule believed to have been present on the early Earth, to form a complex mixture of carbohydrates. nih.govencyclopedia.pub The process is autocatalytic, meaning that its products, such as glycolaldehyde (B1209225) and glyceraldehyde, catalyze the further condensation of formaldehyde. nih.govencyclopedia.pub

The formose reaction network proceeds through a series of aldol (B89426) condensations and isomerizations. encyclopedia.pub Key steps include:

The condensation of two formaldehyde molecules to form glycolaldehyde. researchgate.netmdpi.com

Subsequent aldol condensation with another formaldehyde molecule yields glyceraldehyde. researchgate.netmdpi.com

Glyceraldehyde can then react with glycolaldehyde to produce a five-carbon sugar (pentulose), which can isomerize to form ribose. researchgate.netmdpi.com

Despite its significance, the formose reaction presents a major challenge for origins of life research: its lack of specificity. The reaction produces a complex mixture of aldoses and ketoses with varying chain lengths, and the yield of ribose is typically very low, often less than 1%. nih.govencyclopedia.pub Furthermore, the harsh alkaline conditions often used to promote the reaction also lead to the rapid degradation of the sugar products. nih.gov

To address these limitations, researchers have explored modifications and alternative scenarios that could have selectively increased the yield of ribose under prebiotic conditions.

Mineral Catalysis : Various catalysts, including neutral clays (B1170129) and different forms of radiation, have been investigated to steer the reaction towards ribose. nih.gov

Borate (B1201080) Minerals : The presence of borate minerals, such as boric acid (B(OH)₃), has been shown to stabilize ribose and other pentoses, protecting them from degradation and potentially influencing reaction pathways. encyclopedia.pub

Alternative Starting Materials : One significant advancement involves starting the reaction with formaldehyde and glycerol (B35011) phosphate (B84403) instead of just formaldehyde. This approach, demonstrated by Albert Eschenmoser's group, was found to significantly increase the yield of racemic ribose-2,4-diphosphate to as much as 23%. nih.govencyclopedia.pub

Another line of research suggests a "natural formose type reaction" occurring in interstellar ice simulations. u-psud.fr The polymerization of formaldehyde, freed from the ices during sublimation at room temperature, can be autocatalytically driven by the presence of glycolaldehyde and glyceraldehyde, leading to a cascade of products that includes ribose. u-psud.fr This finding suggests that the building blocks of RNA could have formed in extraterrestrial environments and been delivered to the early Earth. u-psud.fr

Reaction Pathway Precursors Key Features/Catalysts Reported Ribose Yield
Classical Formose Reaction FormaldehydeBasic substances, heat, radiation< 1% nih.govencyclopedia.pub
Modified Formose Reaction Formaldehyde, Glycerol PhosphateNone specifiedUp to 23% (as ribose-2,4-diphosphate) nih.govencyclopedia.pub
Interstellar Ice Simulation Interstellar ices containing formaldehydeSublimation, autocatalysisDetected, but not quantified u-psud.fr

Mechanisms of β-D-Ribofuranose Selection and Enantiomeric Enrichment in Prebiotic Environments

The formation of ribose is only the first step; life exclusively uses the β-anomer of D-ribose in its furanose (five-membered ring) form for its nucleic acids. Prebiotic synthesis, however, would have produced a complex mixture of isomers (different pentoses like arabinose, xylose, and lyxose), anomers (α and β), and enantiomers (D and L). researchgate.netmdpi.com The selection of β-D-ribofuranose from this complex mixture is a critical question.

Selection of the Ribose Structure: Molecular modeling studies have provided significant insight into why ribose was selected over other pentoses. The specific arrangement of hydroxyl groups in β-D-ribose allows for the free rotation of its functional groups (the nucleobase and phosphate groups). researchgate.netmdpi.com In other pentoses, such as arabinose, steric hindrance prevents this free rotation. mdpi.com This flexibility is crucial for forming a stable and functional nucleic acid chain capable of base pairing and creating structures like the double helix. researchgate.net After ring formation, the substituents on the β-D-ribofuranose ring are positioned as far from each other as possible, conferring high stability to the molecule. mdpi.com This suggests the selection of ribose was not random, but rather the optimal structural solution for a genetic polymer. mdpi.com

However, in aqueous solution, the six-membered pyranose form of ribose is substantially more stable than the furanose form used in RNA. arxiv.org Research combining NMR measurements and statistical mechanics modeling predicts a population inversion at high temperatures, favoring furanose. arxiv.org Furthermore, a steady temperature gradient, such as those found in hydrothermal vents, could drive the system into a non-equilibrium state that boosts the furanose population beyond what equilibrium thermodynamics would allow. arxiv.org

Enantiomeric Enrichment: The formose reaction and similar prebiotic syntheses produce a racemic mixture, containing equal amounts of D-ribose and L-ribose. nih.govresearchgate.net The homochirality seen in biology (the exclusive use of D-sugars and L-amino acids) is a signature of life, and its origin is a major unresolved problem. nih.gov Several hypotheses have been proposed for the enantiomeric enrichment of D-ribose:

Chiral Catalysis: Minerals with naturally chiral structures could have catalyzed the enantioselective synthesis of ribose. One study proposed that chiral mesostructured hydroxyapatite (B223615) films, which could have formed in the presence of prebiotically available L- or D-malic acid, can act as a catalyst. nih.gov An enantiomeric excess (ee) of 22.5% for D-ribose was achieved on a D-hydroxyapatite film, suggesting that chiral inorganic surfaces could have played a role in breaking the initial symmetry. nih.gov

Interaction with Chiral Amino Acids: A synergistic relationship may have existed between sugars and amino acids. Chiral pentose (B10789219) sugars have been shown to mediate the enantioselective synthesis of amino acid precursors. nih.govacs.org Conversely, amino acids have been shown to catalyze the formose reaction, producing slight enantiomeric excesses of sugars like glyceraldehyde, which could then be amplified. acs.org This suggests a co-evolution of homochirality between the two most important classes of biological molecules. nih.govacs.org

Phosphorylation of Ribose Under Prebiotic Conditions

For ribose to be incorporated into a nucleic acid backbone, it must first be phosphorylated. In modern biology, this is an enzyme-catalyzed process. Achieving this step under plausible prebiotic conditions, particularly with regioselectivity for the 5'-hydroxyl group, is another key challenge.

Several potential prebiotic phosphorylation methods have been identified through experimental research:

Mineral Phosphates and Condensing Agents: Studies have shown that ribose can be phosphorylated by heating it with a mineral phosphate source like hydroxyapatite, the most abundant form of phosphate on Earth. jst.go.jpgeochemical-journal.jp The efficiency of this reaction is greatly enhanced by the presence of other prebiotic molecules.

Urea (B33335) and Boric Acid: The presence of urea and boric acid in evaporative environments has been shown to facilitate the phosphorylation of ribose. jst.go.jp Boric acid is particularly important as it can bind to the 2'- and 3'-hydroxyl groups of ribose, protecting them and thereby directing phosphorylation preferentially to the 5'-position, resulting in the biologically relevant ribose 5'-phosphate. jst.go.jp

Carbonate and Formate: In slightly alkaline solutions, the presence of carbonate or formate, both widely available on the prebiotic Earth, significantly increases the dissolution of apatite and allows for the phosphorylation of ribose, whereas the yield is very low in their absence. jst.go.jpgeochemical-journal.jp

Other Condensing Agents: Early experiments by Melvin Calvin showed that dicyanamide (B8802431) could promote the formation of ribose 5-phosphate from ribose and orthophosphate. researchgate.netmdpi.com Other agents like cyanogen (B1215507) have also been shown to produce β-D-ribofuranose 1-phosphate. mdpi.com

Gas-Phase Phosphorylation: A highly efficient and regioselective phosphorylation at the 5'-position of unprotected ribose has been demonstrated using pyrophosphate in the gas phase. mdpi.com

Phosphorylation Method Phosphate Source Key Reagents/Conditions Primary Product
Evaporative Heating HydroxyapatiteUrea, Boric Acid, 80°CRibose 5'-phosphate jst.go.jp
Evaporative Heating HydroxyapatiteUrea, Carbonate or Formate, 80°CRibose 5'-phosphate jst.go.jp
Condensation OrthophosphateDicyanamideRibose 5'-phosphate researchgate.netmdpi.com
Gas-Phase Reaction PyrophosphateGas phaseRibose 5'-phosphate mdpi.com

These findings suggest that environments rich in boron, carbonate, or formate, such as evaporating ponds or lakes, could have been favorable locations for the spontaneous formation of ribose 5'-phosphate on the prebiotic Earth. jst.go.jpjst.go.jp

Role in the RNA World Hypothesis and the Formation of Protobiopolymers

The RNA World hypothesis posits that life based on RNA preceded the current DNA-protein world. mdpi.com This hypothesis requires a plausible pathway for the abiotic formation of RNA. The synthesis, selection, and phosphorylation of β-D-ribose are the foundational steps of this pathway.

The emergence of a genetic polymer is thought to have proceeded through the formation of a "protobiopolymer" or "preRNA". nih.govencyclopedia.pub This process could have occurred in stages:

Polymerization of a Sugar-Phosphate Backbone: Rather than starting with fully formed nucleotides (base + sugar + phosphate), it is proposed that β-D-ribose 5-phosphate units could have polymerized first. nih.govresearchgate.netresearchgate.net These monomers could link together via phosphodiester bonds, likely between the 3'-OH of one unit and the 5'-phosphate of the next, to form a sugar-phosphate backbone. mdpi.com Wet-dry cycles in environments like warm little ponds are believed to facilitate such condensation reactions, which are otherwise inhibited in aqueous solutions. researchgate.netresearchgate.net

Attachment of Nucleobases: Nucleobases, synthesized separately from precursors like hydrogen cyanide (HCN), could then be attached to the hydroxyl groups of the pre-existing sugar-phosphate skeleton. researchgate.netresearchgate.netresearchgate.net This would result in a non-genetic "preRNA," a polymer with a random sequence of bases. researchgate.netmdpi.com

Hydrolysis to Monomers: A key feature of RNA is the presence of the 2'-hydroxyl group on the ribose sugar. This group makes RNA susceptible to hydrolysis. It is proposed that this inherent instability could have been advantageous in a prebiotic context. nih.gov The preRNA polymer could have been hydrolyzed, breaking down into its constituent nucleoside monophosphates (NMPs) and catalytic oligonucleotides. nih.govresearchgate.netmdpi.com

Formation of Genetic RNA: These NMPs, now properly formed, could then be phosphorylated again to become nucleoside triphosphates (NTPs), the activated monomers used in modern biological RNA synthesis. nih.govresearchgate.net This pool of NTPs would then serve as the substrate for the synthesis of "genetic RNA" (genRNA), a polymer capable of storing information and catalyzing reactions, marking the true beginning of the RNA World. nih.govmdpi.com

This step-wise pathway elegantly circumvents the immense difficulty of synthesizing and linking complete nucleotides in a single process from a dilute prebiotic soup. It suggests that β-D-ribofuranose, once formed and phosphorylated, could create a scaffold that then templates the organization of nucleobases, leading to the first protobiopolymers and, eventually, to self-replicating genetic molecules. nih.govmdpi.com

Advanced Analytical Methodologies for Research on β D Ribofuranose

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components within a mixture. openaccessjournals.comwikipedia.org This method relies on a liquid mobile phase that carries the sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary phase. openaccessjournals.comwikipedia.org HPLC is widely recognized for its high resolution, accuracy, and efficiency, making it an indispensable tool in pharmaceutical and biological research. openaccessjournals.com

In the context of β-D-ribofuranose research, HPLC is frequently employed to assess the purity of synthetic derivatives and to separate it from complex mixtures. chemsynlab.comuni-konstanz.de For instance, the purity of synthesized 2,3,5-Tri-O-benzyl-β-D-ribofuranose can be determined using HPLC coupled with ultraviolet (UV) or mass spectrometry detectors. chemsynlab.com A common mode used for carbohydrate analysis is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org In RP-HPLC, more hydrophobic molecules are retained longer on the column. wikipedia.org The resulting chromatogram provides a graphical representation of detector signal versus time, where peaks correspond to individual components, and the area of each peak is proportional to its amount. wikipedia.org This allows for the precise quantification and purity assessment of β-D-ribofuranose samples, with one study reporting a purity of 98.7% for a synthesized derivative. googleapis.com

ParameterDescriptionRelevance to β-D-Ribofuranose Analysis
Stationary Phase The solid adsorbent material inside the column. For RP-HPLC, this is typically a non-polar material like silica (B1680970) modified with C18 alkyl chains. wikipedia.orgThe choice of stationary phase is critical for achieving separation from impurities or other components in the mixture.
Mobile Phase The liquid solvent that moves the sample through the column. In RP-HPLC, this is a polar solvent system, often a mixture of water and acetonitrile (B52724) or methanol. wikipedia.orgThe composition and gradient of the mobile phase can be adjusted to optimize the separation and resolution of β-D-ribofuranose and its derivatives. nih.gov
Detector The component that measures the analyte as it elutes from the column. Common detectors include UV/VIS, Refractive Index (RI), and Mass Spectrometry (MS). wikipedia.orgnih.govSince ribose lacks a strong chromophore, UV detection may require derivatization. MS detectors offer high specificity and sensitivity. nih.gov
Retention Time The time it takes for a specific analyte to pass through the column from injection to detection. wikipedia.orgUsed to identify β-D-ribofuranose in a sample by comparing it to a known standard under the same conditions.

Chiral Recognition Techniques (e.g., β-Cyclodextrin-Coated Nanoparticles, Colorimetry) for Enantiomeric Purity

The chiral recognition of ribose is of great significance due to its central role in biological molecules like RNA. mdpi.comresearchgate.net While traditional chromatographic methods like HPLC can separate D- and L-ribose, they are often costly and time-consuming. mdpi.comresearchgate.net Consequently, faster and more convenient optical analytical techniques have been developed for determining the enantiomeric purity of ribose. mdpi.com

A notable approach involves the use of β-cyclodextrin (β-CD)-coated silver nanoparticles (Ag@CD NPs). mdpi.comresearchgate.net β-CD is a chiral molecule composed of seven D-glucose units. mdpi.com This method leverages the differential interaction between the chiral β-CD and the enantiomers of ribose. mdpi.com The addition of D-ribose to a solution of Ag@CD NPs causes the nanoparticles to aggregate, leading to a distinct color change that can be observed visually (colorimetry) and measured with a UV-Vis spectrophotometer. mdpi.comresearchgate.net This aggregation is more pronounced with D-ribose because it shares the same chirality as the D-glucose units of β-CD, allowing for stronger intermolecular interactions, such as hydrogen bonds. mdpi.com

This technique allows for the rapid, low-cost, and sensitive analysis of enantiomeric ribose. researchgate.net The absorbance ratio at two different wavelengths (e.g., A600/A400) can be used to quantify the enantiomeric excess (ee) of D-ribose in a sample. mdpi.com Research has demonstrated a linear relationship between the absorption ratio and the percentage of D-ribose, allowing for accurate determination of enantiomeric composition. mdpi.com For even higher sensitivity, Surface-Enhanced Raman Spectroscopy (SERS) can be employed alongside this method. mdpi.comresearchgate.net

Enantiomeric Excess (ee) of D-Ribose (%)L-Ribose : D-Ribose CompositionObserved Result with Ag@CD NPsAbsorbance Ratio (A600/A400) Trend
-100100:0Minimal nanoparticle aggregation.The absorption ratio (A600/A400) increases linearly with the increase in D-ribose composition. The fitted regression equation is y = 0.00041x + 0.077 (R² = 0.990), where y is the absorbance ratio and x is the D-ribose percentage. mdpi.com
-7587.5:12.5Slight aggregation. mdpi.com
-5075:25Noticeable aggregation. mdpi.com
-2562.5:37.5Increased aggregation. mdpi.com
050:50Moderate aggregation. mdpi.com
2537.5:62.5Significant aggregation. mdpi.com
5025:75Strong aggregation. mdpi.com
7512.5:87.5Very strong aggregation. mdpi.com
1000:100Maximum nanoparticle aggregation and color change. mdpi.com

Detection and Quantification in Complex Biological Matrices for Research Applications

The analysis of β-D-ribofuranose and its derivatives in complex biological matrices such as plasma, serum, or urine is a common requirement in biomedical research. nih.gov These matrices contain numerous endogenous substances that can interfere with the analysis, making high selectivity and sensitivity crucial. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful and widely used technique for this purpose. nih.govunil.ch

A key application is in the development of pharmaceuticals. For example, Macozinone (PBTZ169) is a drug candidate that inhibits decaprenylphosphoryl-beta-D-ribose 2-epimerase, an enzyme involved in the cell wall biosynthesis of mycobacteria. unil.ch To study its pharmacokinetics, a sensitive and selective LC-MS/MS method was developed to quantify macozinone and its metabolites in human plasma and urine. unil.ch

The process typically involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by mass spectrometry. unil.ch The mass spectrometer provides high specificity by monitoring for a specific mass-to-charge ratio (m/z) transition for the target analyte. nih.gov This allows for accurate quantification even at very low concentrations in a complex biological sample. unil.ch

Analytical StepMethodology for PBTZ169 (a β-D-Ribose-related drug)Purpose
Biological Matrix Human plasma and urine. unil.chRepresents complex biological fluids where the drug and its metabolites are measured.
Sample Preparation Protein precipitation for plasma; direct dilution for urine. unil.chTo remove interfering components (like proteins) and prepare the sample for injection into the LC-MS/MS system.
Chromatography Reversed-Phase Liquid Chromatography. unil.chTo separate the parent drug from its metabolites and other endogenous compounds before detection. unil.ch
Detection Tandem Mass Spectrometry (MS/MS). unil.chProvides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov
Internal Standard (ISTD) Deuterated analogs of the analytes (e.g., PBTZ169-d4). unil.chAdded to samples to correct for variability during sample preparation and analysis, ensuring accuracy.

Future Directions and Emerging Research Avenues for β D Ribofuranose

Elucidation of Novel Biological Functions and Interacting Systems

While the role of β-D-ribofuranose as the sugar backbone of RNA and a component of vital molecules like ATP is well-established, research is expanding to uncover its more subtle and novel biological functions. wikipedia.orgumaryland.eduecmdb.ca The universal function of N-glycosyl derivatives of β-D-ribose in encoding genetic information and in cellular catalysis strongly points to their essential role in the origins of life. mdpi.com

Future work will likely focus on identifying and characterizing new proteins and biological systems that interact with β-D-ribofuranose or its simple derivatives. This includes exploring its potential role in cellular signaling pathways beyond its function in secondary messengers like cAMP and cGMP. wikipedia.org Research into disaccharide nucleosides, which contain a second ribofuranose unit and exhibit a wide range of biological activities (including antibacterial, antitumor, and antiviral), is a promising area. researchgate.net Moreover, understanding how derivatives like decaprenylphosphoryl-β-D-ribofuranose (DPR) function in mycobacterial cell wall biosynthesis could reveal new therapeutic targets. researchgate.net

The development of therapeutic oligonucleotides, such as antisense agents and aptamers, relies heavily on chemical modifications of the β-D-ribofuranose unit to enhance stability and binding affinity. nih.govencyclopedia.pub These modified nucleic acids represent a new class of interacting systems where the ribofuranose scaffold is engineered for specific therapeutic interventions. nih.gov

Molecule/System Established Role Emerging Area of Investigation
β-D-Ribofuranose RNA backbone, component of ATP, NADH, FAD. wikipedia.orgumaryland.eduecmdb.caPotential signaling molecule, precursor for novel bioactive compounds. mdpi.comresearchgate.net
Therapeutic Oligonucleotides Based on nucleic acid structure.Enhanced nuclease resistance and target affinity through ribose modifications. nih.govencyclopedia.pub
Spiegelmers L-nucleotide aptamers resistant to nucleases. encyclopedia.pubDevelopment as a distinct class of aptamers with high therapeutic potential. nih.gov
Disaccharide Nucleosides Components of poly(ADP-ribose), antibiotics. researchgate.netBroad-spectrum biological activities (antibacterial, antiviral, antitumor). researchgate.net

Development of Advanced Stereoselective Synthetic Strategies

The precise three-dimensional arrangement of hydroxyl groups in β-D-ribofuranose is critical to its biological function. Consequently, the development of synthetic methods that can selectively produce the β-anomer is a significant and ongoing challenge in organic chemistry. nih.gov Achieving high β-stereoselectivity is crucial for the synthesis of biologically relevant nucleosides and their analogues. nih.gov

Recent advances have focused on Lewis acid-catalyzed glycosylation, using reagents that can direct the stereochemical outcome of the reaction. acs.org For instance, methods using [catecholato(2-)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride (B1165640) have been developed for the highly stereoselective synthesis of β-D-ribofuranosides. oup.com Other strategies involve the use of specific protecting groups on the ribofuranose starting material that influence the approach of the nucleophile. Researchers have also explored novel one-pot, two-step procedures to improve efficiency and yield. nih.gov

The synthesis of C-nucleosides, where the base is attached to the ribose via a C-C bond, presents unique stereochemical challenges. beilstein-journals.org Strategies exploiting the open-chain form of the ribofuranose ring or using D-ribonolactone as a starting material are being refined to control the stereochemistry at the anomeric carbon. beilstein-journals.org Furthermore, innovative approaches like thermal or ionic [2+2] cycloadditions are being used to create constrained spirocyclic ribonucleoside analogues with potential biological activity. acs.org

Synthetic Method Key Features Stereoselectivity Outcome Reference
Helferich Method Improvement Use of TEA or DMAP as promoters in the condensation of β-D-ribofuranose tetraacetate.High yields (77-94%) of the protected β-D-ribofuranoside. mdpi.com
Titanium-Catalyzed Glycosylation Employs [catecholato(2-)-O,O′]oxotitanium and Tf₂O with silylated nucleophiles.High yields and high stereoselectivity for β-D-ribofuranosides. oup.com
C-Nucleoside Synthesis Nucleophilic substitution of D-ribonolactone.Diastereomeric ratios sensitive to temperature and reagents (e.g., β/α of 95:5). beilstein-journals.org
"Click Chemistry" Scaffolds β-selective cyanation of protected ribofuranose to create a 1-ethynyl-β-D-ribofuranose scaffold.Efficient and stereoselective synthesis for rapid derivatization. researchgate.net
Palladium-Catalyzed Assembly Nondirected C1–H glycosylation/C2-functionalization of 2-iodoglycals.Exclusive β-selectivity for C-ribofuranose linkages. nih.gov

Refinement of Computational Models for Complex Ribofuranose Interactions

The flexibility of the five-membered furanose ring, known as "sugar pucker," is a defining feature of β-D-ribofuranose and profoundly influences the structure and function of RNA. glenresearch.comresearchgate.net Computational modeling has become an indispensable tool for understanding these conformational dynamics and their impact on molecular interactions.

Current research focuses on refining computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), to more accurately predict the behavior of ribofuranose in complex systems. acs.orgresearchgate.net A key goal is to improve the force fields used in simulations to better represent the delicate balance of forces that govern ring puckering and the orientation of substituents. nih.gov Combining experimental data from techniques like neutron scattering and NMR spectroscopy with computational simulations provides a powerful approach to validate and refine these models. nih.govcapes.gov.br

Advanced computational studies are exploring the conformational landscape of isolated ribofuranose units in the gas phase to understand their intrinsic properties, free from environmental effects. uva.es These theoretical insights are crucial for interpreting the behavior of ribofuranose in solution and within larger biomolecules. uva.es As computational power grows, models are expanding to tackle larger and more complex systems, such as the interactions between RNA and proteins or the dynamics of entire ribonucleoprotein complexes, where the ribose conformation plays a critical role. acs.orgarxiv.org The development of integrated approaches that combine computational modeling with experimental library screening is also a promising avenue for designing proteins with specific interaction properties. nih.gov

Exploration in the Context of Synthetic Biology and Chemical Evolution

The unique properties of β-D-ribofuranose have placed it at the center of two major scientific inquiries: the synthetic construction of new forms of life and the evolutionary origin of life as we know it.

In synthetic biology, a key area of exploration is the creation of xeno-nucleic acids (XNAs), which are artificial genetic polymers. oup.com In many XNAs, the β-D-ribofuranose unit is replaced by alternative sugars, such as α-L-threofuranose (in TNA) or hexitol (B1215160) (in HNA), or the ring is chemically locked into a specific conformation (as in LNA). nih.govencyclopedia.puboup.com Studying these synthetic genetic systems helps to elucidate the specific structural features of ribose that are essential for information storage and transfer. mdpi.com A major challenge in this field is engineering polymerases that can replicate these artificial nucleic acids, a crucial step towards creating synthetic life with an expanded genetic code. mdpi.com

In the context of chemical evolution, the "RNA world" hypothesis posits that RNA, and therefore β-D-ribofuranose, was the primary genetic and catalytic molecule in early life. mdpi.commdpi.comnasa.gov A fundamental and still debated question is why nature selected β-D-ribofuranose from a prebiotic soup that likely contained many other sugars. mdpi.commdpi.com Molecular modeling suggests that β-D-ribofuranose allows for a unique flexibility and free rotation of its functional groups, which is not possible with other pentoses like arabinose or xylose. mdpi.comresearchgate.net This flexibility is deemed essential for the conformational dynamics required for RNA to fold into complex structures and function as a catalyst (ribozyme). researchgate.net Future research will continue to investigate plausible prebiotic pathways for the selective synthesis and accumulation of β-D-ribofuranose and its polymerization into functional RNA molecules. mdpi.comresearchgate.netscispace.com

Investigating Its Role in RNA Splicing Mechanisms

The removal of introns from pre-messenger RNA (pre-mRNA) is a fundamental process in eukaryotes, carried out by a large ribonucleoprotein machine called the spliceosome. The RNA components of the spliceosome, the small nuclear RNAs (snRNAs), are rich in post-transcriptional modifications, many of which occur on the β-D-ribofuranose moiety. nih.govfrontiersin.org

The 2'-hydroxyl group of the ribose sugar is chemically reactive and participates directly in the two-step catalytic reaction of splicing. nih.gov Furthermore, the conformation of the ribose ring—its "sugar pucker"—influences the local and global architecture of the snRNAs and their interactions with the pre-mRNA substrate and spliceosomal proteins. vanderbilt.edu

Emerging research is focused on understanding the precise function of specific ribose modifications, such as 2'-O-methylation and pseudouridylation (which involves the ribose-base linkage). researchgate.netembopress.orgmdpi.com These modifications are not merely decorative; they are critical for the proper assembly of small nuclear ribonucleoproteins (snRNPs) and the dynamic RNA-RNA interactions that define the catalytic core of the spliceosome. nih.govembopress.org For example, modifications within the first 27 nucleotides of the 5' end of U2 snRNA have been shown to be essential for its function in splicing. embopress.org Future studies will aim to create a complete map of these modifications and use advanced structural and biochemical techniques to determine how each modification, and the conformational state of the ribose ring itself, contributes to the fidelity and efficiency of pre-mRNA splicing. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers distinguish β-D-ribofuranose from its acetylated derivatives (e.g., 1,2,3,5-tetraacetate) experimentally?

  • Methodological Answer : Use NMR spectroscopy to identify characteristic proton signals. For β-D-ribofuranose, hydroxyl (-OH) protons appear in the 1–5 ppm range, while acetylated derivatives (e.g., 1,2,3,5-tetraacetate) show acetate methyl groups at ~2.0–2.2 ppm. Mass spectrometry (MS) further differentiates molecular weights: β-D-ribofuranose (MW 150.13 g/mol) vs. tetraacetate (MW 318.28 g/mol) .

Q. What analytical methods are most reliable for assessing the purity of β-D-ribofuranose in synthetic preparations?

  • Methodological Answer : Combine HPLC (for separation efficiency) with UV-vis spectroscopy (to detect UV-active impurities) and elemental analysis (to confirm C/H/O ratios). For acetylated derivatives, GC-MS is preferred due to their volatility and thermal stability .

Q. What are the standard protocols for synthesizing β-D-ribofuranose 1,2,3,5-tetraacetate?

  • Methodological Answer : React D-ribose with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 60–85% depending on reaction conditions .

Table 1 : Common Synthesis Methods for β-D-Ribofuranose Derivatives

Derivative Catalyst Solvent Yield (%) Reference
1,2,3,5-TetraacetateH₂SO₄Acetic acid75–85
1-Acetate-2,3,5-tribenzoateDMAPDCM60–70

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of β-D-ribofuranose derivatives?

  • Methodological Answer : Conduct dose-response assays (e.g., MTT or apoptosis assays) across multiple cell lines. notes cytotoxicity at >100 µM concentrations, while safety data () suggests safety at lower doses. Use transcriptomic profiling to identify pathways affected at toxic doses .

Q. What strategies improve the stability of β-D-ribofuranose in aqueous solutions for enzymatic studies?

  • Methodological Answer : Buffer solutions (pH 6–7) with chelating agents (e.g., EDTA) minimize metal-catalyzed degradation. Lyophilization or storage at -20°C in anhydrous DMSO preserves stability for long-term use .

Q. How can β-D-ribofuranose derivatives be optimized for RNA folding studies?

  • Methodological Answer : Synthesize site-specifically modified analogs (e.g., 2'-O-methyl or fluorinated derivatives) to probe RNA conformational dynamics. Use Förster resonance energy transfer (FRET) or cryo-EM to monitor structural changes .

Table 2 : Key Applications of β-D-Ribofuranose Derivatives in Research

Application Derivative Key Technique Reference
Enzyme substrate studies1,2,3,5-TetraacetateHPLC-MS kinetic assays
Nucleotide analog synthesis1-Acetate-2,3,5-tribenzoateSolid-phase oligonucleotide synthesis
Drug delivery systemsPEGylated derivativesDynamic light scattering (DLS)

Addressing Data Contradictions

Q. Why do NMR spectra of β-D-ribofuranose derivatives vary across studies?

  • Methodological Answer : Variations arise from solvent polarity (D₂O vs. CDCl₃), temperature, and tautomeric equilibria. Standardize conditions (e.g., 25°C in DMSO-d₆) and use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. How can conflicting reports on the immunomodulatory effects of β-D-ribofuranose derivatives be reconciled?

  • Methodological Answer : Perform in vivo studies with controlled immune cell populations (e.g., knockout mice) to isolate mechanisms. Combine cytokine profiling (ELISA) with single-cell RNA-seq to identify cell-type-specific responses .

Key Recommendations for Researchers

  • Synthesis : Optimize catalyst choice (e.g., DMAP for benzoylation) to improve yield and selectivity.
  • Characterization : Use tandem MS/MS for structural elucidation of minor impurities.
  • Biological Assays : Include negative controls (e.g., unmodified ribose) to distinguish derivative-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.